D-Mannose-3-C-d
Description
Significance of Carbohydrate Modification in Glycoscience
Carbohydrate modification is a cornerstone of modern glycoscience, enabling researchers to overcome the challenges associated with studying the complex and dynamic nature of glycans. nih.gov Modifications can range from simple changes like methylation and acetylation to the incorporation of isotopic labels or the complete replacement of key atoms. nih.govresearchgate.net These alterations serve several critical purposes in research:
Probing Biological Function: Modified carbohydrates can act as molecular probes to investigate the structure-activity relationships of carbohydrate-binding proteins (lectins) and the enzymes involved in their metabolism. researchgate.netnih.gov
Metabolic Tracing: The incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), allows for the tracking of metabolic pathways using techniques like mass spectrometry and NMR spectroscopy. sigmaaldrich.com This provides invaluable insights into how sugars are utilized, converted, and incorporated into larger glycoconjugates. nih.gov
Enhancing Stability: A significant challenge in studying carbohydrates is their susceptibility to enzymatic degradation. The synthesis of analogues like C-glycosides, where the glycosidic oxygen atom is replaced by a carbon, creates a bond that is resistant to hydrolysis by glycosidases. google.comresearchgate.net This metabolic stability makes them excellent candidates for use as enzyme inhibitors or therapeutic agents. researchgate.netulisboa.pt
Modulating Biological Activity: Specific modifications can alter the biological function of a carbohydrate, turning it from a substrate into an inhibitor of a particular enzyme. researchgate.net This is crucial for developing tools to study diseases linked to carbohydrate metabolism and for designing potential drugs. nih.gov
The ability to finely tune the structure of carbohydrates through chemical synthesis extends their utility far beyond their natural roles, making them indispensable tools for biochemical research. researchgate.netnih.gov
Overview of D-Mannose and its Fundamental Biological Relevance
D-Mannose is a naturally occurring aldohexose sugar and a C-2 epimer of glucose. wikipedia.orgresearchgate.net While it is not as abundant as glucose, it plays a critical role in a variety of biological processes, particularly in human metabolism. wikipedia.org Its primary significance lies in its role as a fundamental building block in the glycosylation of proteins. nih.gov
Key biological functions of D-Mannose include:
N-linked Glycosylation: Mannose is a central component of the precursor oligosaccharide that is transferred to proteins in the endoplasmic reticulum, a key step in N-linked glycosylation. This process is essential for the proper folding, stability, and function of a vast number of proteins. wikipedia.org
Glycoconjugate Synthesis: It is an integral part of numerous glycoconjugates, including glycoproteins and glycolipids, which are vital for cell-cell recognition, immune response, and signaling. researchgate.net
Metabolism: While much of the mannose used by the body can be synthesized from glucose, extracellular mannose can also be taken up by cells and phosphorylated to mannose-6-phosphate (B13060355) for entry into metabolic or glycosylation pathways. nih.govwikipedia.org
The innate immune system in mammals is adapted to recognize exposed mannose residues, a feature often found on the surface of pathogens like yeasts and viruses, triggering an immune response. wikipedia.org This fundamental role in both core metabolism and host-pathogen interactions makes D-mannose and its derivatives subjects of intense research interest. nih.gov
Contextualizing D-Mannose-3-C-d within Isotopic Labeling and C-Glycoside Research Paradigms
The compound this compound is a synthetic derivative that embodies two powerful strategies in carbohydrate research: isotopic labeling and structural modification at a key carbon position. The nomenclature "3-C-d" indicates the presence of a deuterium atom attached to a carbon-based substituent at the third carbon (C-3) of the mannose ring.
Isotopic Labeling: The "d" signifies deuteration. Replacing a hydrogen atom with its heavy isotope, deuterium, creates a stable isotope-labeled compound. medchemexpress.com This modification minimally alters the steric profile and chemical reactivity of the molecule but increases its mass. acs.org This mass difference is readily detectable by mass spectrometry, allowing researchers to use this compound as a tracer to follow the metabolic fate of mannose analogues that are modified at the C-3 position. Such probes are invaluable for elucidating complex metabolic networks and understanding how specific modifications affect a molecule's journey through the cell. nih.govresearchgate.net
C-Glycoside Analogy and C-3 Modification: While the name does not explicitly confirm a C-glycoside structure, the focus on a carbon-linked substituent is significant. C-glycosides are known for their metabolic stability against enzymatic hydrolysis. google.comresearchgate.net Modification at the C-3 position of mannose and its derivatives has been explored as a strategy to create inhibitors of specific enzymes. researchgate.netfrontiersin.org For instance, altering the C-3 position of mannosamine (B8667444) (a mannose derivative) has been shown to inhibit key enzymes in the sialic acid biosynthetic pathway. researchgate.net Therefore, this compound can be viewed as a tool designed to investigate the biological consequences of C-3 modification, with the deuterium label providing a means for sensitive detection and quantification.
By combining these features, this compound serves as a sophisticated probe for studying the enzymes that interact with the C-3 position of the mannose scaffold.
Research Utility and Potential Applications of this compound in Academic Studies
The unique structure of this compound makes it a valuable tool for highly specific academic research, primarily in enzymology and metabolic studies. Its utility stems from its design as a stable, traceable analogue of a modified mannose.
Potential research applications include:
Enzyme Mechanism Studies: It can be used to investigate the mechanism of enzymes that recognize and process mannose, such as epimerases or kinases. frontiersin.orgalaqsa.edu.ps The modification at C-3 could make it an inhibitor, and its binding or processing could be monitored via the isotopic label.
Metabolic Pathway Analysis: Researchers could introduce this compound into cell cultures to trace its uptake, distribution, and transformation. nih.govnih.gov This would reveal whether enzymes in the cell can act on a C-3 modified mannose and what products are formed, providing a clearer picture of substrate specificity in metabolic pathways.
Drug Development Research: In the context of developing drugs that target mannose-processing enzymes, this compound could serve as a tool to study the mechanism of action of a lead compound. For example, it could be used in competitive binding assays or to track how a drug alters the metabolism of mannose analogues. nih.gov
Glycoconjugate Biosynthesis: The compound could be used to explore whether C-3 modified sugars can be incorporated into growing glycan chains. This would provide insight into the flexibility and constraints of the enzymatic machinery responsible for synthesizing complex carbohydrates.
The data gathered from such studies would be highly specific, contributing to a fundamental understanding of carbohydrate biochemistry and informing the rational design of future therapeutic agents.
Data Tables
Table 1: Properties of D-Mannose and its Modified Derivatives
| Property | D-Mannose | Isotopically Labeled Mannose (e.g., D-Mannose-d) | C-Glycoside Analogue |
|---|---|---|---|
| Chemical Formula | C₆H₁₂O₆ wikipedia.org | Varies (e.g., C₆H₁₁DO₆) | Varies (e.g., C₇H₁₄O₅) |
| Molar Mass | ~180.16 g/mol wikipedia.org | Increased by ~1 Da per deuterium atom medchemexpress.com | Varies based on substituent |
| Key Structural Feature | Aldohexose, C-2 epimer of glucose wikipedia.org | Contains stable isotopes (e.g., ²H, ¹³C) at specific positions | Anomeric oxygen replaced by a carbon atom google.com |
| Metabolic Stability | Metabolized by cellular enzymes nih.gov | Generally follows native metabolic pathways nih.gov | Resistant to enzymatic hydrolysis researchgate.net |
| Primary Research Use | Biological component, metabolic precursor researchgate.net | Metabolic tracer, mechanistic probe researchgate.net | Stable enzyme inhibitor, therapeutic scaffold researchgate.netulisboa.pt |
Table 2: Comparative Research Applications of Modified Carbohydrates
| Research Area | Application of Isotopic Labeling | Application of C-Glycoside Synthesis |
|---|---|---|
| Metabolomics | Tracing the flow of sugars through metabolic pathways via Mass Spectrometry or NMR. sigmaaldrich.com | Not directly used for tracing, but their metabolites (if any) could be studied. |
| Enzymology | Quantifying enzyme kinetics and elucidating reaction mechanisms (e.g., kinetic isotope effect). alaqsa.edu.ps | Creating stable inhibitors to study enzyme active sites and for use in structural biology (e.g., co-crystallization). researchgate.net |
| Drug Discovery | Used as internal standards for quantifying drug levels in pharmacokinetic studies. acs.org | Serve as scaffolds for metabolically stable drugs that mimic natural carbohydrates. google.comresearchgate.net |
| Glycobiology | Determining the origin and fate of monosaccharides within complex glycans. nih.gov | Probing protein-carbohydrate interactions without the complication of enzymatic cleavage. researchgate.net |
Properties
Molecular Formula |
C₆H₁₁DO₆ |
|---|---|
Molecular Weight |
181.16 |
Origin of Product |
United States |
Advanced Structural and Conformational Studies of D Mannose 3 C D
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Enriched Carbohydrates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the three-dimensional structural elucidation of molecules in solution. wikipedia.orgunimo.it The introduction of deuterium (B1214612) at specific positions in a carbohydrate, such as in D-Mannose-3-C-d, provides unique advantages for NMR analysis.
Direct detection of the deuterium nucleus (²H or D) offers a clean and direct method for confirming the site of deuteration. nih.gov In the case of this compound, a distinct signal in the ²H NMR spectrum would correspond to the deuterium atom at the C-3 position. The chemical shift of this signal provides information about the local electronic environment. cdnsciencepub.com Furthermore, ²H NMR has been successfully employed to study the orientation and dynamics of carbohydrates. pnas.org For instance, residual quadrupolar splittings observed in ²H NMR spectra of deuterated mannose in liquid crystalline phases can provide detailed information about molecular geometry and preferred orientation. pnas.org
The simplification of ¹H NMR spectra is a significant benefit of deuteration. rsc.org In this compound, the absence of a proton at the C-3 position eliminates corresponding signals and simplifies the coupling patterns of neighboring protons, aiding in the assignment of the remaining resonances. tandfonline.com This simplification is particularly advantageous in complex multidimensional spectra.
Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. mdpi.combeilstein-journals.org In an HSQC spectrum of this compound, the absence of a cross-peak corresponding to the H3-C3 correlation would unequivocally confirm the position of deuteration. The remaining cross-peaks can be more easily assigned, facilitating the complete structural determination. mdpi.comscirp.org
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). mdpi.combeilstein-journals.org This technique is invaluable for determining the connectivity between different sugar residues in oligosaccharides and for assigning quaternary carbons. mdpi.com For this compound, HMBC correlations from protons H-1, H-2, H-4, and H-5 to the C-3 carbon would still be observable, providing crucial structural information.
A representative table of expected ¹H and ¹³C chemical shifts for D-Mannose is provided below. For this compound, the ¹H signal for H-3 would be absent, and the ¹³C signal for C-3 would show a characteristic isotope effect. cdnsciencepub.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~5.17 (α), ~4.80 (β) | ~94.5 (α), ~94.7 (β) |
| 2 | ~3.90 (α), ~3.75 (β) | ~71.0 (α), ~71.5 (β) |
| 3 | ~3.80 (α), ~3.60 (β) | ~72.0 (α), ~74.0 (β) |
| 4 | ~3.70 (α), ~3.55 (β) | ~67.5 (α), ~67.8 (β) |
| 5 | ~3.85 (α), ~3.40 (β) | ~73.5 (α), ~77.0 (β) |
| 6 | ~3.80 (α), ~3.75 (β) | ~61.5 (α), ~61.8 (β) |
Note: Chemical shifts are approximate and can vary based on solvent and temperature conditions.
The conformation of a carbohydrate is defined by the spatial arrangement of its atoms, which can be determined by analyzing J-coupling constants and Nuclear Overhauser Effects (NOEs). slu.seorganicchemistrydata.org
J-Coupling Analysis: Vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. acs.orgacs.org By measuring these coupling constants, the preferred conformation of the pyranose ring and the orientation of substituents can be determined. acs.orgnih.gov In this compound, the deuteration at C-3 removes the H-3 proton, which simplifies the analysis of the H-2 and H-4 signals by removing their coupling to H-3. The remaining J-couplings can then be measured with higher accuracy.
Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space, typically less than 5 Å apart. organicchemistrydata.org The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons. diva-portal.org NOE data, therefore, provides crucial distance constraints for conformational analysis. The simplification of the ¹H spectrum in this compound can help in the unambiguous identification and quantification of NOEs between the remaining protons, leading to a more precise conformational model. diva-portal.org
| Coupling Constant | Typical Value (Hz) in Mannose | Conformational Dependence |
| ³J(H1, H2) | ~1-2 | Dihedral angle H1-C1-C2-H2 |
| ³J(H2, H3) | ~3-4 | Dihedral angle H2-C2-C3-H3 |
| ³J(H3, H4) | ~9-10 | Dihedral angle H3-C3-C4-H4 |
| ³J(H4, H5) | ~9-10 | Dihedral angle H4-C4-C5-H5 |
Note: For this compound, the ³J(H2, H3) and ³J(H3, H4) couplings would not be present in the ¹H spectrum.
Mass Spectrometry (MS) in Isotope-Labeled Carbohydrate Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is widely used in carbohydrate analysis, and its utility is significantly enhanced by isotopic labeling. alfa-chemistry.comnih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. acs.org This capability is essential for assessing the isotopic purity of this compound. By comparing the high-resolution mass spectrum of the labeled compound to that of the unlabeled D-mannose, the degree of deuterium incorporation can be precisely quantified. creative-proteomics.com This ensures that the interpretations from other analytical techniques are based on a well-characterized sample. The expected mass difference would confirm the successful and specific incorporation of the deuterium atom.
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations offer a microscopic view of molecular behavior, providing insights that are often inaccessible through experimental methods alone. For a modified sugar like this compound, these techniques are invaluable for predicting its three-dimensional structure and dynamic fluctuations.
Theoretical Predictions of Conformation and Dynamics of Modified Mannose
The conformation of a pyranose ring, such as that in D-mannose, is not static but exists as an equilibrium of different chair and boat forms. The substitution of a hydrogen atom with its heavier isotope, deuterium, at the C-3 position is expected to have subtle but measurable effects on the conformational preferences and dynamics of the mannose ring.
Molecular dynamics simulations are a key tool for exploring these effects. Using force fields specifically parameterized for carbohydrates, such as CHARMM36 or GLYCAM, researchers can simulate the behavior of this compound in an aqueous environment over time. rsc.orgnih.gov These simulations can reveal the relative populations of different conformers, the flexibility of the pyranose ring, and the orientation of its hydroxyl and hydroxymethyl groups. acs.org For instance, MD simulations have been successfully used to study the conformational dynamics of various mannose-containing oligosaccharides and their interactions with proteins. rsc.org
The primary conformations of D-mannose are the 4C1 and 1C4 chair forms. Theoretical studies have indicated that the boat conformation can also be a stable form. frontiersin.org MD simulations can quantify the energy barriers between these states and determine how deuteration at C-3 might shift this equilibrium. The analysis of the simulation trajectories includes monitoring key dihedral angles that define the ring pucker and the orientation of substituent groups. rsc.org
Key parameters that can be extracted from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify regions of higher or lower flexibility within the molecule.
Dihedral Angle Distributions: To characterize the conformational preferences of the pyranose ring and its exocyclic groups.
These theoretical predictions provide a detailed picture of the conformational landscape of this compound, which can then be correlated with experimental spectroscopic data.
Quantum Chemical Calculations for Spectroscopic Parameter Derivations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for the accurate prediction of spectroscopic parameters, which are highly sensitive to the local electronic environment of the nuclei. frontiersin.orgacs.org The substitution of hydrogen with deuterium at the C-3 position of D-mannose will induce changes in its NMR (Nuclear Magnetic Resonance) and vibrational spectra.
NMR Spectroscopy:
The most significant impact of C-3 deuteration is observed in the NMR spectrum. The deuterium nucleus has a different magnetic moment and spin quantum number compared to a proton, leading to the disappearance of the 1H signal from the C-3 position and a change in the coupling patterns of neighboring protons.
Quantum chemical calculations can be used to predict the 1H and 13C chemical shifts and coupling constants for different conformers of this compound. acs.orgrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. acs.org By comparing the calculated NMR parameters for various low-energy conformations with experimental data, the predominant solution-state conformation can be determined. This approach has been successfully used in the structural elucidation of complex natural products, including glycosides. acs.org
The workflow for such a study typically involves:
Generating a set of low-energy conformers using molecular mechanics or MD simulations.
Optimizing the geometry of each conformer using DFT.
Calculating the NMR chemical shifts and coupling constants for each optimized conformer.
Averaging the calculated parameters based on the predicted Boltzmann population of each conformer.
This combined computational and experimental approach provides a high level of confidence in the structural assignment. frontiersin.org
Vibrational Spectroscopy:
Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule. The increased mass of deuterium compared to hydrogen at the C-3 position will cause a noticeable shift in the frequencies of vibrational modes involving the C-D bond.
Quantum chemical calculations can predict the vibrational frequencies and intensities for this compound. By comparing the calculated IR spectrum with the experimental one, researchers can validate the computed geometry and gain further insight into the molecule's structure and bonding.
Below is a hypothetical data table illustrating the kind of results that could be obtained from quantum chemical calculations for the most stable conformer of this compound.
Table 1: Predicted Spectroscopic Parameters for this compound
| Parameter | Nucleus/Bond | Calculated Value |
|---|---|---|
| 13C Chemical Shift | C-2 | 72.5 ppm |
| C-3 | 74.0 ppm | |
| C-4 | 68.0 ppm | |
| 1H-1H Coupling Constant | J(H1, H2) | 1.8 Hz |
| J(H2, H4) | ~0 Hz (due to D at C3) |
Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations.
Application of D Mannose 3 C D in Biochemical Pathway Elucidation
Tracing Metabolic Fates of D-Mannose-3-d in Controlled In Vitro and Ex Vivo Systems
Isotope tracing is a fundamental technique for mapping metabolic networks. By introducing a labeled molecule into a biological system, scientists can follow its transformation through various biochemical reactions. D-Mannose-3-d is ideally suited for this purpose, acting as a metabolic tracer to map the fate of mannose.
When cells or tissue preparations are supplied with D-Mannose-3-d, it enters the same metabolic pathways as its unlabeled counterpart. wikipedia.org It is first phosphorylated by hexokinase to produce D-Mannose-6-phosphate-3-d. wikipedia.org From there, it can be isomerized to Fructose-6-phosphate (B1210287) to enter glycolysis or converted by phosphomannomutase to D-Mannose-1-phosphate, a precursor for activated sugar donors. wikipedia.orgtechscience.com
The key advantage of using a deuterated tracer is its detection via mass spectrometry (MS). The deuterium (B1214612) atom increases the mass of the molecule by one atomic mass unit, creating a distinct isotopic signature. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify all downstream metabolites that have incorporated the deuterium label from the initial D-Mannose-3-d. This allows for the precise mapping of mannose flux through interconnected pathways. nih.gov For example, studies using other labeled forms of mannose, such as [¹⁴C]mannose or [³H]mannose, have been crucial in establishing its role as a precursor for ascorbic acid in plants and its direct utilization for glycoprotein (B1211001) synthesis in mammals. pnas.orgoup.com Similarly, D-Mannose-3-d can be used to quantify the contribution of exogenous mannose to various metabolic pools in controlled systems, from cultured cells to organ explants. oup.comnih.gov
Table 1: Example of Metabolite Tracing using D-Mannose-3-d in an Ex Vivo Liver Model
| Metabolite | Expected Mass Shift with D-Mannose-3-d | Metabolic Pathway |
|---|---|---|
| D-Mannose-6-phosphate | +1 | Mannose Phosphorylation |
| D-Mannose-1-phosphate | +1 | Mannose Isomerization |
| GDP-D-Mannose | +1 | Nucleotide Sugar Synthesis |
| Fructose-6-phosphate | +1 | Glycolysis/Gluconeogenesis |
Investigating Glycosylation Pathways and Glycan Biosynthesis Mechanisms
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is critical for a vast array of biological functions. D-mannose is a cornerstone of N-linked glycosylation, one of the most common post-translational modifications. wikipedia.org The activated sugar donor for this process is Guanosine Diphosphate-D-mannose (GDP-D-mannose). techscience.compnas.org
By feeding cells D-Mannose-3-d, researchers can trace its incorporation into the building blocks of glycosylation. The deuterated mannose is converted to GDP-D-Mannose-3-d, which is then used by enzymes called glycosyltransferases to add mannose units to growing glycan chains on nascent proteins within the endoplasmic reticulum. wikipedia.orggoogle.com
The presence of the deuterium label within the complex glycan structures can be detected by sophisticated analytical techniques. After isolating glycoproteins from the system, the glycans can be enzymatically released and analyzed by mass spectrometry. This allows scientists to confirm the direct use of the mannose tracer in glycan biosynthesis and to study the dynamics of the process. This approach is an extension of metabolic glycoengineering, where unnatural sugars are used to probe or modify glycosylation pathways. izs.it For instance, studies using [2-³H]mannose have demonstrated that it is directly and preferentially used for glycosylation in cultured cells. oup.com Using D-Mannose-3-d provides a stable, non-radioactive method to perform similar investigations, detailing the assembly and remodeling of mannose-containing glycans.
Enzymatic Reaction Mechanism Studies Utilizing Isotope Effects
The replacement of hydrogen with deuterium can alter the rate of a chemical reaction if the C-H bond is broken or its environment is changed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzyme mechanisms. acs.orgacs.orgresearchgate.net
Glycosyltransferases and glycosidases catalyze the formation and cleavage of glycosidic bonds, respectively. The mechanisms of these enzymes are often described as falling on a spectrum between a fully associative (Sₙ2-like) and a fully dissociative (Sₙ1-like) pathway, the latter involving an oxocarbenium ion-like transition state. acs.orguvic.canih.gov
A deuterium atom at the C-3 position of the mannose ring is not directly involved in the bond-breaking or bond-making at the anomeric (C-1) carbon. Therefore, it would be expected to produce a secondary KIE. Secondary KIEs arise from changes in the steric environment or hybridization of the labeled carbon atom during the transition state. For a glycosyltransferase reaction proceeding through a dissociative transition state, the anomeric carbon re-hybridizes from sp³ to a more planar sp²-like geometry. This change can be felt by adjacent atoms, and a deuterium at C-3 could report on these subtle conformational and electronic changes. For example, KIE studies on the hydrolysis of a mannoside derivative using deuterium at other positions (C-1 and C-2) were instrumental in modeling the precise structure of the transition state. acs.org
Table 2: Hypothetical Secondary KIE Values for a Glycosyltransferase using GDP-D-Mannose-3-d
| Observed KIE (kH/kD) | Interpretation | Implied Transition State |
|---|---|---|
| > 1 (Normal) | Loosening of the C3-H bond; increased out-of-plane vibration | Consistent with sp² character development at C1/C2 |
| < 1 (Inverse) | Increased steric crowding or bond stiffening at C3 | Constrained, more associative transition state |
While secondary KIEs are informative, D-Mannose-3-d can be used to probe for primary KIEs in enzymes that directly catalyze a reaction at the C-3 position. A prime example is the enzyme GDP-mannose 3,5-epimerase (GME), which is crucial for the biosynthesis of Vitamin C in plants and L-sugars in bacteria. frontiersin.orgresearchgate.net
Molecular Recognition and Interaction Studies with D Mannose 3 C D
Probing Carbohydrate-Protein Interactions via Isotope Labeling
Isotopic labeling of carbohydrates, including the use of deuterium (B1214612) and carbon-13, is a cornerstone of modern structural biology, offering unparalleled insights into the dynamics of protein-ligand interactions. nih.govresearchgate.net
NMR Titration Experiments with Deuterated Ligands to Map Binding Sites
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying biomolecular interactions at an atomic level. rsc.org NMR titration experiments, where a ligand is incrementally added to a protein solution, allow for the mapping of binding interfaces by monitoring chemical shift perturbations (CSPs) in the protein's NMR spectrum. beilstein-journals.orgduke.edu When the ligand is a carbohydrate, severe overlap of proton signals can complicate spectral analysis. tandfonline.com The synthesis and use of deuterated ligands, such as D-Mannose-3-C-d, can significantly simplify the ¹H NMR spectra by reducing the number of proton signals, thereby aiding in the unambiguous assignment of resonances and the precise mapping of the binding site. tandfonline.com
For instance, in the study of lectin-carbohydrate interactions, titrating a ¹⁵N-labeled protein with a deuterated mannose analogue and observing the ¹H,¹⁵N-HSQC spectrum can pinpoint the amino acid residues involved in binding. rsc.org The changes in the chemical environment upon ligand binding cause shifts in the signals of the backbone amide protons and nitrogens of the protein, allowing for the identification of the binding pocket. nih.govrsc.org This method is effective for characterizing interactions with dissociation constants (Kd) in the micromolar to millimolar range, which is typical for many lectin-carbohydrate interactions. beilstein-journals.orguconn.edu
Table 1: Representative Chemical Shift Perturbations (CSPs) in a Hypothetical ¹⁵N-Labeled Lectin upon Titration with this compound
| Amino Acid Residue | CSP (ppm) | Location in Protein | Implication |
| Asp81 | 0.25 | Binding Pocket | Direct interaction with the mannose ligand. |
| Tyr102 | 0.21 | Binding Pocket | Involved in a CH-π stacking interaction. cnrs.frglycopedia.eu |
| Asn115 | 0.18 | Adjacent to Pocket | Conformational change upon ligand binding. |
| Val150 | 0.02 | Distant from Pocket | Not directly involved in the binding event. |
This table is illustrative and represents the type of data obtained from NMR titration experiments.
Surface Plasmon Resonance (SPR) Studies of Binding Kinetics and Thermodynamics of Labeled Sugars
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nih.govrsc.org It provides quantitative data on binding kinetics (association and dissociation rate constants, kₐ and kₑ) and thermodynamics (dissociation constant, Kₑ). rsc.org In a typical SPR experiment, a protein (the ligand) is immobilized on a sensor chip, and a solution containing the carbohydrate (the analyte) flows over the surface. rsc.org The binding event causes a change in the refractive index at the sensor surface, which is detected as a response. rsc.org
While SPR is a label-free method, the use of isotopically labeled sugars, though not essential for detection, can be part of a broader strategy to correlate structural data from NMR with kinetic data from SPR. By studying the same labeled ligand with both techniques, a more complete picture of the interaction can be formed. SPR can measure a wide range of affinities, with dissociation constants reported from 10⁻⁵ to 10⁻⁷ mol/l for lectin-glycoprotein interactions. researchgate.net For example, the interaction between the lectin Concanavalin A (ConA) and mannose has been studied extensively using SPR, with a reported Kₑ of 200 ± 50 μM. acs.org
Table 2: Kinetic and Thermodynamic Parameters for a Hypothetical Lectin-Mannose Interaction Determined by SPR
| Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Dissociation Constant (Kₑ) (M) |
| D-Mannose | 1.5 x 10³ | 3.0 x 10⁻¹ | 2.0 x 10⁻⁴ |
| This compound | 1.4 x 10³ | 2.8 x 10⁻¹ | 2.0 x 10⁻⁴ |
This table illustrates that minor isotopic substitution is not expected to significantly alter the binding kinetics.
Investigation of Lectin-Mannose Binding Specificity and Affinity Using Labeled Analogues
Lectins are a class of proteins that exhibit high specificity for certain carbohydrate structures. acs.org The use of isotopically labeled mannose analogues is instrumental in dissecting the fine details of this specificity. High-mannose type N-glycans are a common target for many lectins. acs.orgrsc.org However, the sensitivity and specificity of lectins for these glycans can vary. rsc.orgrsc.org
Studies have shown that lectins like Concanavalin A (ConA) and Hippeastrum hybrid lectin (HHL) are known to bind terminal mannose residues. acs.org The structural basis for this recognition lies in the specific orientation of hydroxyl groups on the mannose ring, which form a network of hydrogen bonds with amino acid residues in the lectin's binding site. oup.com The use of perdeuterated fucose, a mannose epimer, in complex with a lectin has allowed for the direct visualization of the hydrogen-bonding network through neutron crystallography, highlighting the power of isotopic labeling. cnrs.frglycopedia.eu
The affinity of these interactions can be quite weak, often in the millimolar range for monovalent interactions. pnas.org However, multivalent interactions, where multiple carbohydrate epitopes on a glycoprotein (B1211001) bind to multiple binding sites on a lectin, can lead to significantly higher avidities, with affinities up to 10⁶-fold stronger than their monovalent counterparts. pnas.org
Role of C-Glycosides and Isotopic Labels in Modulating Receptor-Ligand Interactions at the Molecular Level
C-glycosides are sugar analogues in which the anomeric oxygen is replaced by a carbon atom. researchgate.net This modification makes them resistant to enzymatic hydrolysis, rendering them valuable tools for studying carbohydrate-protein interactions. researchgate.netresearchgate.net The replacement of the glycosidic oxygen with a methylene (B1212753) group can, however, introduce greater conformational flexibility due to the loss of the exo-anomeric effect. researchgate.net
Despite this increased flexibility, C-glycosyl analogues of mannose-containing oligosaccharides have been shown to be recognized by mannose-binding lectins. acs.org NMR studies, including Transferred Nuclear Overhauser Effect (TR-NOE) and Saturation Transfer Difference (STD) experiments, have demonstrated that a process of conformational selection occurs, where the lectin binds a specific conformation of the C-glycoside that is similar to how it recognizes the natural O-glycoside. acs.org The binding affinity of C-glycosides can either be reduced or enhanced compared to their natural counterparts, depending on the specific architecture of the lectin's binding site. acs.org
Combining C-glycoside structures with isotopic labeling, for example, creating a deuterated C-glycoside of mannose, provides a stable and spectroscopically simplified probe to investigate the long-term dynamics and conformational landscape of the ligand within the receptor's binding site.
Understanding Specificity in Glycan-Binding Proteins and Enzymes Through Modified Mannose Probes
Modified mannose probes, including those with isotopic labels or altered chemical structures like C-glycosides, are crucial for deciphering the specificity of a wide range of glycan-binding proteins and enzymes. sigmaaldrich.comlibretexts.org For instance, chemically synthesized glycoproteins with isotope-labeled glycopeptides have been used to understand the substrate recognition by enzymes involved in protein quality control in the endoplasmic reticulum. libretexts.org
The specificity of mannose-binding lectins is often directed towards high-mannose type N-glycans. oup.com Some lectins, like those from the red alga Eucheuma serra, exhibit strict specificity for high-mannose N-glycans with high association constants in the nanomolar range. oup.com In contrast, other lectins may have a broader specificity or lower affinity. nih.gov The use of modified mannose probes in glycan arrays and other high-throughput screening methods allows for a systematic evaluation of the binding preferences of a large number of lectins. acs.orgnih.gov This has revealed that the context of the mannose residue, including its linkage and the presence of neighboring sugar units, can significantly influence binding. acs.org For example, some lectins prefer terminal α1,3-linked mannose, while others favor α1,6-linked mannose. acs.org
Development of Novel Research Probes and Tools Based on D Mannose 3 C D
Development of D-Mannose-3-C-d Conjugates for Targeted Delivery in Research ModelsInformation regarding the development or use of this compound conjugates for targeted delivery purposes in research models is not present in the accessible scientific literature.
Due to the absence of any research findings, no data tables or a list of compound names can be provided. It is recommended to verify the chemical name and structure of the compound of interest to enable a more fruitful search for relevant information.
Comparative Studies with Other Mannose Derivatives and Analogues
Comparison of D-Mannose-3-C-d with other Deuterated Mannose Isomers (e.g., D-Mannose-2-C-d, D-Mannose-4-C-d)
The strategic replacement of a hydrogen atom with its heavier isotope, deuterium (B1214612), at specific positions on the D-mannose scaffold creates valuable molecular probes for metabolic and mechanistic studies. researchgate.netnih.gov While specific research directly comparing this compound with its 2-C-d and 4-C-d isomers is not extensively documented in the available literature, we can infer comparative points based on the known synthesis and applications of deuterated monosaccharides. nih.gov
The position of deuteration significantly influences the molecule's utility in research. For instance, D-mannose and D-glucose are epimers at the C-2 position. researchgate.net Therefore, 2-deutero-D-mannose is a critical tool for investigating the metabolic pathways that differentiate these two essential sugars. researchgate.net Studies involving 2-deoxy-D-glucose (2-DG), which affects both D-glucose and D-mannose metabolism, utilize deuterated probes like 2-deutero-D-mannose to elucidate its pleiotropic mechanisms of action, including its impact on glycolysis and protein glycosylation. researchgate.net
The synthesis of these deuterated isomers involves distinct chemical strategies. For example, the preparation of 6-deutero-D-mannose has been achieved through a process involving the protection of hydroxyl groups, oxidation at the C-6 position to form an aldehyde, followed by reduction with a deuterium source like sodium borodeuteride. nih.gov The synthesis of other isomers, such as 2-deutero-D-mannose, would require different synthetic routes to introduce deuterium at the desired position. nih.gov
The primary utility of these deuterated isomers lies in their application in mass spectrometry-based metabolic studies. researchgate.net The mass shift introduced by the deuterium atom allows for the precise tracking of the sugar's metabolic fate within cellular systems, helping to unravel complex metabolic networks and the effects of therapeutic agents. researchgate.net
Table 1: Comparison of Deuterated D-Mannose Isomers
| Feature | D-Mannose-2-C-d | This compound | D-Mannose-4-C-d |
| Position of Deuteration | Carbon-2 | Carbon-3 | Carbon-4 |
| Primary Research Application | Studying C-2 epimerization and metabolism relative to D-glucose; investigating the mechanism of action of molecules like 2-deoxy-D-glucose. researchgate.net | Probing metabolic pathways involving modifications at the C-3 position. | Investigating metabolic processes where the C-4 position is key. |
| Key Synthetic Step | Stereospecific introduction of deuterium at the C-2 position. | Stereospecific introduction of deuterium at the C-3 position. | Stereospecific introduction of deuterium at the C-4 position. |
Analysis of Structure-Activity Relationships in Modified Mannose Ligands for Academic Purposes
The modification of mannose ligands is a key strategy in glycobiology and medicinal chemistry to enhance their binding affinity and specificity for target receptors, such as the mannose receptor (CD206) found on macrophages and dendritic cells. oup.comacs.org Understanding the structure-activity relationships (SAR) of these modified ligands is crucial for the rational design of targeted drug delivery systems and immunomodulatory agents. oup.com
Research has shown that even small modifications to the mannose structure can lead to significant changes in biological activity. mdpi.com The introduction of various functional groups can transform a biologically inert polymer into a highly active one. mdpi.com For instance, sulfation is a common and effective modification method to improve the biological activity of mannose-containing polysaccharides. mdpi.com
Studies on mannose-containing glycopolymer ligands have revealed important SAR principles. For example, the binding affinity to the mannose receptor can be influenced by:
The density of mannose units: Increasing the percentage of mannose units on a polymer chain can enhance binding. acs.org
Polymer chain length: Longer polymer chains can also lead to increased binding affinity. acs.org
Specific linkages: The way mannose is linked within a larger glycan structure is critical. For instance, a Man6P-α1,2-Man disaccharide moiety has been identified as a key structural motif for high-affinity binding to the cation-independent mannose-6-phosphate (B13060355) receptor (CI-MPR). rsc.org
Furthermore, the creation of multivalent ligands, where multiple mannose units are presented on a scaffold, can dramatically enhance binding affinity to receptors. oup.com This is a strategy to overcome the relatively low affinity of natural mannose for its binding proteins. oup.com
The analysis of SAR in modified mannose ligands is an active area of academic research, with the goal of developing highly specific and potent ligands for various therapeutic and diagnostic applications. oup.commdpi.com
Table 3: Structure-Activity Relationships in Modified Mannose Ligands
| Modification | Effect on Activity/Binding | Research Context |
| Sulfation | Generally enhances biological activities like antiviral, antimicrobial, and anticoagulant properties. mdpi.com | Improving the pharmacological profile of galactomannans. mdpi.com |
| Increased Mannose Density on Polymer | Increased binding affinity to the mannose receptor (CD206). acs.org | Development of targeted glycopolymer ligands. acs.org |
| Increased Polymer Chain Length | Increased binding affinity to the mannose receptor (CD206). acs.org | Designing multivalent ligands with enhanced avidity. acs.org |
| Specific Disaccharide Motifs (e.g., Man6P-α1,2-Man) | High-affinity binding to the CI-MPR. rsc.org | Enhancing cellular uptake of therapeutic enzymes. rsc.org |
| Multivalent Presentation | Significantly enhances binding affinity to receptors. oup.com | Overcoming low intrinsic affinity of monovalent mannose. oup.com |
Future Directions and Emerging Research Avenues for D Mannose 3 C D
Integration with High-Throughput Screening Methodologies for Glycan-Binding Assays
High-throughput screening (HTS) is a cornerstone of modern drug discovery and diagnostics, allowing for the rapid testing of vast libraries of compounds. The integration of D-Mannose-3-C-d into HTS workflows for glycan-binding assays represents a significant methodological advancement. In this context, this compound can be used as a reporter or competitor in assays designed to identify molecules that bind to mannose-specific receptors, such as lectins, antibodies, or enzymes.
The core principle involves monitoring the incorporation or displacement of the deuterated mannose label. For instance, in a competitive binding assay, a mannose-binding protein could be incubated with a library of test compounds in the presence of a known concentration of this compound. The amount of this compound bound to the protein can be quantified using mass spectrometry. A reduction in the bound this compound signal would indicate that a test compound is an effective competitor, warranting further investigation. A patent for HTS methods describes using isotope-labeled substrates to measure flux rates through metabolic pathways to screen for unanticipated biological actions of compounds. google.com This principle can be adapted to screen for modulators of glycan-binding interactions.
This approach offers several advantages over traditional methods like fluorescence or enzyme-linked assays. It is a label-free method for the test compounds, provides direct physical evidence of binding, and is less prone to interference from autofluorescent or colored compounds in screening libraries.
Table 1: Potential High-Throughput Screening Applications for this compound
| HTS Application Area | Assay Principle | Information Gained | Potential Impact |
|---|---|---|---|
| Drug Discovery (e.g., anti-infectives, immunomodulators) | Competitive binding assay with a known mannose-binding protein (e.g., bacterial FimH adhesin, macrophage mannose receptor). | Identification of small molecules that inhibit or enhance protein-mannose interactions. | Discovery of new drugs that block pathogen adhesion or modulate immune responses. |
| Lectin Specificity Profiling | Direct binding assay where various lectins are screened for their ability to bind this compound presented on a surface or in solution. | Quantitative measurement of binding affinities of different lectins for mannose. | Improved understanding of lectin biology and development of specific molecular probes. |
| Enzyme Inhibitor Screening | This compound is used as part of a substrate for mannosyltransferases or mannosidases. The transfer or cleavage of the deuterated sugar is monitored by MS. | Identification of compounds that inhibit specific enzymes involved in mannose metabolism. | Development of therapeutic agents for diseases involving aberrant glycan processing, such as certain cancers or congenital disorders of glycosylation. |
Application in Glycoproteomics and Glycolipidomics Research to Identify Novel Biomolecules
Glycoproteomics and glycolipidomics aim to identify and quantify the complete set of glycans and glycoconjugates in a biological system. Stable isotope labeling is a cornerstone of quantitative mass spectrometry in these fields. oup.commdpi.com this compound can be used as a metabolic label, where it is fed to cells or organisms and becomes incorporated into newly synthesized glycoproteins and glycolipids. nih.govrsc.org
By using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in conjunction with labeled monosaccharides, researchers can track the dynamics of glycosylation. oup.com When cells are grown in media containing this compound, the deuterium (B1214612) label is built into the mannose residues of N-glycans, O-glycans, and the glycan moieties of glycolipids. Mass spectrometry can then distinguish between pre-existing (unlabeled) and newly synthesized (deuterium-labeled) glycoconjugates. This allows for the precise measurement of the turnover rates of specific glycoproteins and glycolipids under various physiological or pathological conditions. rsc.orgresearchgate.net
This approach is particularly powerful for identifying novel biomarkers. For example, comparing the rate of incorporation of this compound into the serum glycoproteome of healthy individuals versus those with a disease could reveal specific glycoproteins that are upregulated during the disease process. unipi.it
Table 2: Applications of this compound in Glycoconjugate Research
| Research Area | Methodology | Key Insights | Example Application |
|---|---|---|---|
| Glycoprotein (B1211001) Turnover | Metabolic labeling of cells or organisms with this compound followed by LC-MS/MS analysis of isolated glycopeptides. | Determination of the synthesis and degradation rates of specific glycoproteins. | Studying the effect of a drug on the turnover of cell surface receptors. |
| Glycolipid Dynamics | Tracing the incorporation of the deuterium label from this compound into various glycolipid species (e.g., mannose-containing glycosphingolipids). researchgate.net | Elucidation of the biosynthetic pathways and metabolic flux of different glycolipid classes. | Investigating aberrant glycolipid metabolism in lysosomal storage diseases. |
| Biomarker Discovery | Quantitative comparison of the this compound labeled glycoproteome/glycolipidome between healthy and diseased states. | Identification of specific glycoconjugates with altered expression or turnover rates that can serve as disease biomarkers. unipi.it | Finding serum glycoprotein biomarkers for the early detection of cancer. |
Exploration in Material Science and Glycopolymer Research for Biosensing and Drug Delivery Systems
The field of material science is increasingly looking to biology for inspiration, leading to the development of novel biomaterials like glycopolymers. These are synthetic polymers decorated with carbohydrate units, designed to mimic the glycans on cell surfaces. They have shown promise in applications ranging from targeted drug delivery to biosensors and tissue engineering. rsc.org
The incorporation of this compound into glycopolymers offers a unique tool for characterizing these materials. The deuterium label can be used as a probe for techniques like neutron scattering and solid-state NMR. These methods can provide detailed information about the polymer's structure, dynamics, and hydration, which are critical to its function but often difficult to study with other techniques. For example, small-angle neutron scattering (SANS) using deuterated components can elucidate the local structure of hydrogels. mdpi.com
Furthermore, in drug delivery applications, nanoparticles coated with glycopolymers containing this compound could be tracked in vivo. The deuterium label provides a unique mass signature that allows for their quantification in tissues and fluids, helping to determine the efficiency and specificity of the delivery system. For biosensor development, surfaces coated with these deuterated glycopolymers could be used to study protein binding with techniques like hydrogen-deuterium exchange mass spectrometry, providing insights into the molecular interactions at the sensor surface. acs.org
Uncharted Areas in Basic Glycobiological Research Utilizing Isotope-Labeled Sugars
Beyond the applications in high-throughput and translational research, this compound holds significant potential for fundamental studies in glycobiology. The specific labeling at the C-3 position makes it a highly precise tool for probing enzymatic mechanisms and dissecting complex metabolic networks.
Many enzymes involved in glycan biosynthesis and modification interact specifically with the hydroxyl group at the C-3 position of mannose. Using this compound as a substrate in enzymatic assays can help elucidate reaction mechanisms. For example, monitoring the fate of the deuterium label can reveal whether a particular C-H bond is broken during the reaction, providing key evidence for a proposed catalytic mechanism. This is analogous to studies that have used other specifically deuterated sugars to probe enzyme mechanisms. mdpi.com
Metabolic fate mapping is another key area. While it is known that mannose can be converted to fructose-6-phosphate (B1210287) and enter glycolysis, the precise fluxes through various interconnecting pathways are often difficult to quantify. nih.gov By administering this compound and tracing the appearance of the deuterium label in other metabolites (like glucose, lactate, or amino acids) using mass spectrometry, researchers can build detailed quantitative models of cellular metabolism. Combining this compound with other labeled tracers (e.g., ¹³C-glucose) in the same experiment would allow for an even more sophisticated analysis of metabolic crosstalk. nih.gov
Q & A
Basic Research Questions
Q. How can researchers effectively formulate a research question for studying the synthesis pathways of D-Mannose-3-C-d?
- Methodological Answer : Use frameworks like PICO (Population, Intervention/Exposure, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
- Population: Chemical synthesis conditions (e.g., catalysts, solvents).
- Intervention: Variations in reaction parameters (temperature, pH).
- Comparison: Yield efficiency vs. alternative pathways.
- Outcome: Optimized synthesis protocol.
Ensure alignment with gaps in existing literature (e.g., unexplored catalytic mechanisms) and validate feasibility through pilot experiments .
Q. What methodological considerations are essential when characterizing the structural stability of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design : Use spectroscopic techniques (NMR, IR) to monitor structural changes across pH ranges (2–12). Include controls (e.g., stable analogs like D-Mannose) for comparative analysis.
- Data Collection : Replicate experiments ≥3 times to assess consistency. Document instrumentation specifications (e.g., spectrometer resolution) to ensure reproducibility .
- Analysis : Apply multivariate statistics to identify pH-dependent degradation patterns .
Q. How should researchers design experiments to assess the bioavailability of this compound in in vitro models?
- Methodological Answer :
- Population : Select cell lines (e.g., Caco-2 for intestinal absorption) and define exposure parameters (concentration, duration).
- Controls : Use untreated cells and reference compounds (e.g., radiolabeled D-Mannose) for baseline comparison.
- Outcome Metrics : Quantify uptake via LC-MS/MS, ensuring calibration curves align with expected concentration ranges. Report limits of detection (LOD) and quantification (LOQ) for transparency .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in the literature regarding the metabolic pathways of this compound?
- Methodological Answer : Conduct a systematic review with strict inclusion criteria (e.g., studies using isotope tracing or knock-out models). Assess methodological rigor:
- Confounding Variables : Check for differences in cell types, assay protocols, or detection methods.
- Data Triangulation : Compare results across multiple techniques (e.g., metabolomics vs. enzymatic assays).
- Sensitivity Analysis : Use meta-regression to identify variables (e.g., dosage) explaining discrepancies .
Q. What advanced statistical methods are recommended for analyzing dose-response relationships of this compound in longitudinal studies?
- Methodological Answer :
- Model Selection : Employ mixed-effects models to account for inter-subject variability in preclinical trials.
- Nonlinear Dynamics : Fit data to sigmoidal (Hill equation) or exponential models for EC50/IC50 calculations.
- Validation : Apply bootstrapping to estimate confidence intervals for dose thresholds. Use software like R/Python for reproducibility .
Q. What strategies optimize the detection limits of chromatographic methods for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Implement solid-phase extraction (SPE) to reduce matrix interference. Validate recovery rates using spiked samples.
- Instrument Tuning : Optimize HPLC parameters (column temperature, mobile phase gradient) to sharpen peak resolution.
- Calibration : Use internal standards (e.g., deuterated analogs) to correct for signal drift .
Q. How can researchers conduct a meta-analysis on the efficacy of this compound across heterogeneous preclinical studies?
- Methodological Answer :
- Data Harmonization : Convert outcomes to standardized metrics (e.g., fold-change vs. control).
- Heterogeneity Assessment : Calculate I² statistics to quantify variability; subgroup analyses by study design (e.g., in vivo vs. in vitro).
- Bias Adjustment : Apply Egger’s regression to detect publication bias. Use random-effects models if heterogeneity is high .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
